molecular formula C25H23NO4 B214563 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214563
M. Wt: 401.5 g/mol
InChI Key: BZASSHPHPNIAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins in cancer cells. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also has a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets involved in cancer growth and inflammation. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

For the research on 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one include the development of more efficient synthesis methods to increase the yield and purity of the compound. Further studies are also needed to fully understand its mechanism of action and to identify its potential therapeutic applications in various diseases. Additionally, the development of more water-soluble derivatives of the compound could improve its bioavailability and increase its potential for in vivo studies.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-phenylethylamine with 3-methoxybenzoyl chloride in the presence of triethylamine. This intermediate compound is then reacted with 3-acetylindole in the presence of catalytic amounts of piperidine to yield the final product. The purity of the compound can be increased by recrystallization from ethanol or methanol.

Scientific Research Applications

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast, colon, and lung cancers. It has also been studied for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory disorders such as arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has shown potential as an antiviral agent against HIV and herpes simplex virus.

properties

Product Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C25H23NO4/c1-30-20-11-7-10-19(16-20)23(27)17-25(29)21-12-5-6-13-22(21)26(24(25)28)15-14-18-8-3-2-4-9-18/h2-13,16,29H,14-15,17H2,1H3

InChI Key

BZASSHPHPNIAIB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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